
Methyl 4-amino-3-chlorobenzoate
Overview
Description
Methyl 4-amino-3-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-chlorobenzoate can be synthesized through the esterification of 4-amino-3-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the production scale .
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Reduction Reactions: The nitro group in related compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted benzoates.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
Methyl 4-amino-3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions. The chlorine atom can also affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Methyl 4-amino-3-bromobenzoate
- Methyl 4-amino-3-fluorobenzoate
- Methyl 4-amino-3-iodobenzoate
Comparison: Methyl 4-amino-3-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its bromine, fluorine, and iodine analogs. These differences can influence the compound’s reactivity, solubility, and biological activity .
Biological Activity
Methyl 4-amino-3-chlorobenzoate, also known as 4-amino-3-chlorobenzoic acid methyl ester, is an organic compound with the molecular formula C8H8ClNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.
Chemical Structure and Properties
This compound is characterized by:
- Amino Group : Located at the para position (4-position) on the benzene ring.
- Chlorine Atom : Positioned at the meta (3-position), which influences its reactivity and biological interactions.
- Ester Functionality : The carboxyl group is esterified with methanol, enhancing its solubility in organic solvents.
This structural configuration allows for diverse interactions with biological molecules, making it a subject of interest for various studies.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino and ester groups facilitate hydrogen bonding, which is crucial for binding interactions. The presence of the chlorine atom modifies the electronic properties of the compound, potentially increasing its binding affinity to target proteins or enzymes involved in metabolic pathways.
Antitumor Activity
Recent studies have indicated that derivatives of this compound possess significant antitumor activity. For instance, a study published in ResearchGate highlighted the synthesis of new derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. The synthesized compounds demonstrated promising inhibitory effects on EGFR activity, suggesting potential applications in cancer therapy .
Enzyme Interaction Studies
This compound has been employed in enzyme interaction studies, particularly focusing on its metabolic pathways. Research involving Rhodopseudomonas palustris showed that this compound could be degraded under anaerobic conditions, indicating its potential role as a substrate in microbial metabolism. The degradation process involved the release of chloride ions, which correlated with the consumption of this compound .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-amino-3-bromobenzoate | Bromine at meta position | Moderate antitumor activity |
Methyl 4-amino-3-fluorobenzoate | Fluorine at meta position | Lower reactivity |
Methyl 4-amino-3-iodobenzoate | Iodine at meta position | Higher reactivity but less stable |
The presence of chlorine in this compound enhances its reactivity compared to bromine and iodine analogs while providing a balance between stability and biological activity.
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits promising biological activities, it also requires careful evaluation regarding safety and potential side effects in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-amino-3-chlorobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 4-amino-3-chlorobenzoic acid. A common method involves using methanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures. However, advanced protocols utilize Vilsmeier reagent for simultaneous protection and activation of the carboxylic acid group, followed by coupling with nucleophiles (e.g., aniline derivatives) to achieve yields >75% .
Key variables affecting yield :
- Temperature control (60–80°C optimal for esterification).
- Catalyst selection (acidic vs. coupling agents).
- Reaction time (12–24 hours for complete conversion).
Q. How is this compound characterized to confirm structural integrity?
Standard characterization includes:
- 1H NMR : Peaks at δ 3.86 (s, COOCH₃), δ 6.8–7.5 (aromatic protons) in DMSO-d₆ .
- HPLC-MS : Molecular ion peak at m/z 185.6 (C₈H₈ClNO₂) .
- Melting point : 107–111°C (deviations indicate impurities) .
Critical Note : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis to rule out byproducts.
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a pharmacophore precursor in drug design:
- ABCG2 (BCRP) inhibitors : Derivatives like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide show potential in reversing multidrug resistance .
- Agrochemical intermediates : Structural analogs are explored for pesticidal activity due to halogenated aromatic stability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio) predicts feasible routes for derivatives . For example:
- Density Functional Theory (DFT) : Models charge distribution to identify reactive sites (e.g., amino group for electrophilic substitution).
- Molecular dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. How do impurities arise in this compound synthesis, and how are they resolved?
Common impurities :
- Unreacted 4-amino-3-chlorobenzoic acid (detected via HPLC retention time shifts).
- Methyl ester hydrolysis products (mitigated by anhydrous conditions).
Purification strategies :
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent .
Q. What experimental designs address contradictions in reported biological activity data?
Discrepancies in ABCG2 inhibition assays may arise from:
- Cell line variability (e.g., HEK293 vs. MDCK-II permeability models).
- Metabolic instability : Use stable isotope labeling (e.g., ¹³C) to track degradation .
Validation Protocol :
Repeat assays with standardized cell lines.
Compare IC₅₀ values across multiple derivatives (e.g., compounds 7a–7o in ).
Q. How is this compound utilized in crystallographic studies?
The compound’s derivatives are crystallized for SHELX-based structure determination :
- SHELXL refinement : Resolves hydrogen bonding networks (e.g., NH···O=C interactions) .
- Twinned data handling : High-resolution (<1.0 Å) datasets improve accuracy for chiral centers .
Q. What safety and handling protocols are critical for this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Segregate halogenated waste for incineration by certified facilities .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
Q. How are derivatives of this compound evaluated in vivo?
Stepwise workflow :
Pharmacokinetics : Assess oral bioavailability in rodent models.
Toxicity : Measure LD₅₀ and hepatotoxicity markers (ALT/AST levels).
Efficacy : Test ABCG2 inhibition in xenograft tumor models .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
Properties
IUPAC Name |
methyl 4-amino-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJBYKFGNVWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363936 | |
Record name | Methyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-44-4 | |
Record name | Methyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Amino-3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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